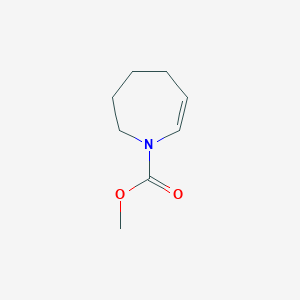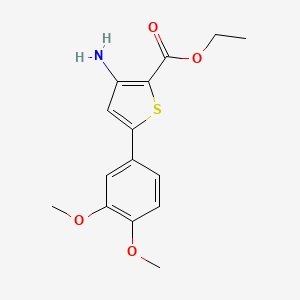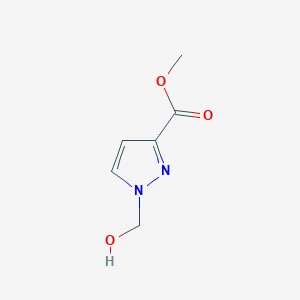
1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MPD is a pyrrolidine derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on compounds structurally similar to 1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has predominantly focused on their synthesis and potential applications in various fields of chemistry and material science. The synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides through the reaction of morpholine and pyrrolidine derivatives has been explored, revealing their utility in generating ethyl thiophenecarboxylates upon recyclization with bases (Yamagata et al., 1993). This type of chemical transformation highlights the versatility of pyrrolidine derivatives in synthetic organic chemistry.
Applications in Material Science
In the realm of material science, the development of novel alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolidine units for use as electron transport layers in polymer solar cells signifies a critical advancement (Hu et al., 2015). The electron-deficient nature of the diketopyrrolopyrrole backbone, combined with its planar structure, endows these materials with high conductivity and electron mobility, enhancing the power conversion efficiency of solar cells.
Advances in Polymer Chemistry
Significant progress has also been made in polymer chemistry through the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine-2,5-dione derivatives (Veld et al., 1992). These advancements underscore the potential of pyrrolidine derivatives in creating materials with tailored properties for specific applications, from medical devices to environmentally friendly packaging solutions.
Exploration in Heterocyclic Chemistry
The exploration of heterocyclic chemistry has led to the synthesis of various heterocyclic compounds, including the reaction of αβ-unsaturated acid chlorides with morpholine or pyrrolidine enamines, showcasing the utility of these compounds in creating complex molecular architectures (Ahmed & Hickmott, 1979). Such chemical reactions not only expand the toolkit of synthetic chemists but also pave the way for the discovery of new molecules with potential applications in drug discovery, agrochemicals, and materials science.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-20-6-4-3-5-19(20)25-21(26)15-18(22(25)27)23-16-7-9-17(10-8-16)24-11-13-28-14-12-24/h3-10,18,23H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUENMWHJKLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2442071.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2442073.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2442074.png)






![(2Z)-2-[(4-chlorophenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2442088.png)
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)